(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Procurement of chiral building blocks often requires costly downstream resolution or yields racemic mixtures. This (R)-enantiomer with defined stereochemistry (CAS 1381927-79-2) solves that pain point directly. - **Application**: Enantiopure intermediate for stereospecific drug candidates (GPCRs/kinase ligands). - **Differentiation**: 95-97% purity; eliminates confounding (S)-enantiomer effects. - **Supply**: Reliable B2B sourcing for asymmetric synthesis and chiral library screening.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1381927-79-2
Cat. No. B3100970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
CAS1381927-79-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CCCN2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1
InChIKeyHXDSVQMGMNSYNW-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Pyrrolidine Benzoate HCl: Chiral Building Block


(R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-79-2) is a chiral, enantiopure pyrrolidine-containing benzoate ester, supplied as the hydrochloride salt . It belongs to a class of chiral building blocks widely employed in medicinal chemistry for the construction of complex, biologically active molecules . As the (R)-enantiomer, its defined stereochemistry makes it a critical tool in asymmetric synthesis, offering distinct physicochemical and biological properties compared to its (S)-enantiomer (CAS 1203685-30-6) and the racemic mixture (CAS 908334-13-4) .

1 Chiral building block for enantioselective synthesis of complex molecules
2 Defined (R)-stereochemistry enables stereochemical control in asymmetric pathways
3 Distinct reactivity profile compared to (S)-enantiomer and racemic mixture

Stereochemical Substitution Risks


In medicinal chemistry and chemical biology, the three-dimensional arrangement of atoms in a molecule is often the primary determinant of its interaction with a chiral biological target, such as an enzyme or receptor. Consequently, substituting the single (R)-enantiomer with its racemic mixture (a 1:1 blend of (R)- and (S)-enantiomers) or the opposite (S)-enantiomer can lead to profoundly different, and often unpredictable, outcomes in downstream experiments. A racemic mixture may exhibit half the potency, distinct toxicity profiles, or entirely altered pharmacokinetic properties compared to the pure enantiomer [1]. The target compound is a specific chiral building block; its precise stereochemistry is essential for the reliable and reproducible synthesis of enantiopure drug candidates . Generic substitution risks introducing confounding stereochemical variables, potentially invalidating research findings and incurring significant costs and delays [2].

Target: single (R)-enantiomer
Racemic mixture

May exhibit half the target engagement and distinct biological response profiles; stereochemical ambiguity can confound assay interpretation.

Target: single (R)-enantiomer
(S)-enantiomer

Introduces opposite stereochemistry, likely altering synthetic outcome and interaction with chiral biological targets; results may not transfer.

Target: defined (R)-configuration
Generic chiral pyrrolidine building block

Uncontrolled stereochemistry may introduce unpredictable variables, compromising reproducibility in asymmetric synthesis and biological evaluation.

Head-to-Head Evidence Comparison


Enantiopurity Guarantee: (R)-Stereoisomer

This compound is the single (R)-enantiomer, as confirmed by its IUPAC name (methyl 4-[(2R)-pyrrolidin-2-yl]benzoate hydrochloride) and canonical SMILES string which explicitly denotes the chiral center with the '@' symbol (COC(=O)C1=CC=C([C@H]2CCCN2)C=C1.Cl) . This is in direct contrast to the racemic mixture (CAS 908334-13-4), which is a 1:1 mixture of (R)- and (S)-enantiomers, as indicated by its SMILES string which lacks a stereochemical descriptor (COC(=O)C1=CC=C(C2CCCN2)C=C1) . The (S)-enantiomer (CAS 1203685-30-6) is also a single stereoisomer but with opposite configuration .

Enantiopurity
Data to verify
Single (R)-enantiomer vs. racemic mixture (1:1) and (S)-enantiomer
Supports stereochemical-control study design
Supplier structural identity data; confirm via chiral HPLC
Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Purity Comparison: (R)- vs (S)-Enantiomer

The target compound (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is offered by multiple vendors with specified minimum purities of 95% or 97% . This is a comparable purity range to the (S)-enantiomer (CAS 1203685-30-6), which is specified at 98% purity by a major supplier .

Purity (HPLC)
Data to verify
(R)-enantiomer 95-97% vs. (S)-enantiomer 98%
Comparable purity supports synthesis reproducibility
Vendor-specified minimum purity; review CoA
Quality Control Purity Chiral HPLC

Storage Condition: (R)- vs (S)-Enantiomer

Vendor recommendations for long-term storage differ between the enantiomers. The (R)-enantiomer (CAS 1381927-79-2) is specified for storage at room temperature (RT) , whereas the (S)-enantiomer (CAS 1203685-30-6) is recommended to be stored long-term in a cool, dry place . The racemic form (CAS 908334-13-4) is also recommended for storage at RT by some vendors .

Storage condition
Data to verify
(R): room temperature; (S): cool, dry place
Ambient storage may simplify compound management workflows
Per vendor technical datasheets
Chemical Stability Storage Conditions Compound Management

Application Scenarios


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideally suited for use as a chiral building block in the synthesis of enantiopure drug candidates, particularly where the (R)-stereochemistry is a critical pharmacophoric element . Its defined stereochemistry eliminates the need for costly and time-consuming chiral resolution steps downstream. It serves as a key intermediate in the preparation of novel pyrrolidine-containing molecules with potential therapeutic applications .

Focused Screening Libraries for Chiral Drug Discovery

Due to its high enantiopurity and commercial availability at 95-97% purity, this compound is a valuable monomer for the construction of diverse, chiral compound libraries for high-throughput screening against biological targets that are known to be stereospecific, such as G-protein coupled receptors (GPCRs) or kinases . The use of a single enantiomer ensures that any observed biological activity can be reliably attributed to a defined three-dimensional structure.

Chiral Ligands for Asymmetric Catalysis

The pyrrolidine nitrogen and benzoate ester functionalities provide two distinct points for derivatization, allowing this chiral scaffold to be elaborated into novel, enantiopure ligands for transition metal-catalyzed asymmetric reactions [1]. Such ligands are essential for the efficient and economical production of single-enantiomer drugs and agrochemicals.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis for medicinal chemistry
Defined (R)-stereochemistry
Verify enantiomeric purity and reaction stereoselectivity
Chiral screening library construction
High enantiopurity and 95-97% purity grade
Confirm enantiopurity and target engagement in chiral assays
Asymmetric catalysis ligand development
Bifunctional pyrrolidine/benzoate scaffold
Evaluate ligand enantioselectivity and catalytic performance
Quote Request

Request a Quote for (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.